3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine]
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Overview
Description
3-Methoxy-1’-methylspiro[isochroman-1,4’-piperidine] is a complex organic compound characterized by its unique spiro structure, which involves a piperidine ring fused to an isochroman ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1’-methylspiro[isochroman-1,4’-piperidine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing multiple stereocenters . Dehydration in an acidic environment can further lead to the formation of the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1’-methylspiro[isochroman-1,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its pharmacological properties.
Substitution: Common in organic synthesis, this reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-Methoxy-1’-methylspiro[isochroman-1,4’-piperidine] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceutical intermediates
Mechanism of Action
The mechanism of action for 3-Methoxy-1’-methylspiro[isochroman-1,4’-piperidine] involves its interaction with specific molecular targets. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may involve binding to receptors or enzymes that play a role in disease processes .
Comparison with Similar Compounds
Similar Compounds
Spiropiperidines: Compounds with a similar spiro structure involving a piperidine ring.
Isochroman derivatives: Compounds with modifications to the isochroman ring.
Other piperidine derivatives: Compounds with variations in the piperidine ring structure
Uniqueness
3-Methoxy-1’-methylspiro[isochroman-1,4’-piperidine] is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
3-methoxy-1'-methylspiro[3,4-dihydroisochromene-1,4'-piperidine] |
InChI |
InChI=1S/C15H21NO2/c1-16-9-7-15(8-10-16)13-6-4-3-5-12(13)11-14(17-2)18-15/h3-6,14H,7-11H2,1-2H3 |
InChI Key |
BMBFJAYAIYTGJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)C3=CC=CC=C3CC(O2)OC |
Origin of Product |
United States |
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